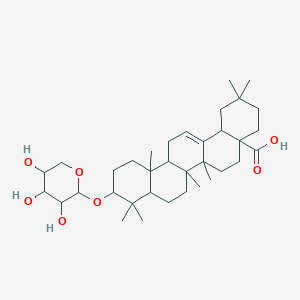![molecular formula C50H94N4O18S B12316802 Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B12316802.png)
Tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) is a compound that combines biotin, polyethylene glycol (PEG), and t-butyl ester groups. Biotin is a vitamin that plays a crucial role in various metabolic processes, while PEG is a polymer known for its solubility and biocompatibility. The t-butyl ester groups provide stability and protection to the compound. This combination makes N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) a versatile reagent in biochemical and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) typically involves the following steps:
Activation of Biotin: Biotin is first activated using N-hydroxysuccinimide (NHS) to form NHS-biotin.
PEGylation: The activated biotin is then reacted with PEG4, a tetraethylene glycol, to form biotin-PEG4.
Esterification: The PEGylated biotin is further reacted with t-butyl ester groups to form the final compound.
The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large batch reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as chromatography to remove any impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of ester groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to form carboxylic acids and alcohols.
Oxidation and Reduction: The PEG chains can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Substitution Reactions: The major products are substituted biotin-PEG derivatives.
Hydrolysis: The major products are biotin-PEG4-carboxylic acid and t-butyl alcohol.
Oxidation and Reduction: The major products depend on the specific reagents used but generally involve modified PEG chains.
Wissenschaftliche Forschungsanwendungen
N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent for biotinylation, which is the process of attaching biotin to molecules.
Biology: Employed in protein labeling and purification, as biotin can bind strongly to streptavidin, allowing for easy isolation of biotinylated proteins.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to enhance the solubility of drugs.
Industry: Applied in the development of diagnostic assays and biosensors.
Wirkmechanismus
The mechanism of action of N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) involves its ability to form strong, non-covalent bonds with streptavidin. This interaction is highly specific and stable, making it useful for various applications:
Molecular Targets: The primary target is streptavidin, a protein that binds biotin with high affinity.
Pathways Involved: The binding of biotin to streptavidin can be used to isolate and study various biomolecules, facilitating research in molecular biology and biochemistry.
Vergleich Mit ähnlichen Verbindungen
N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) can be compared with other biotin-PEG derivatives:
N-(Azido-PEG4)-N-Biotin-PEG4-t-butyl ester: Similar in structure but contains an azido group, making it useful for click chemistry applications.
N-(Methyltetrazine-PEG4)-N-Biotin-PEG4-TFP ester: Contains a methyltetrazine group, which allows for bioorthogonal reactions.
DBCO-PEG4-Biotin: Contains a dibenzocyclooctyne group, enabling copper-free click chemistry.
The uniqueness of N-(Biotin-PEG4)-N-bis(PEG4-t-butyl ester) lies in its combination of biotin, PEG, and t-butyl ester groups, providing a balance of stability, solubility, and reactivity.
Eigenschaften
Molekularformel |
C50H94N4O18S |
|---|---|
Molekulargewicht |
1071.4 g/mol |
IUPAC-Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C50H94N4O18S/c1-49(2,3)71-45(56)11-17-59-23-29-65-35-38-68-32-26-62-20-14-54(15-21-63-27-33-69-39-36-66-30-24-60-18-12-46(57)72-50(4,5)6)16-22-64-28-34-70-40-37-67-31-25-61-19-13-51-44(55)10-8-7-9-43-47-42(41-73-43)52-48(58)53-47/h42-43,47H,7-41H2,1-6H3,(H,51,55)(H2,52,53,58) |
InChI-Schlüssel |
QEABYHYXLPQXGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)OC(C)(C)C)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



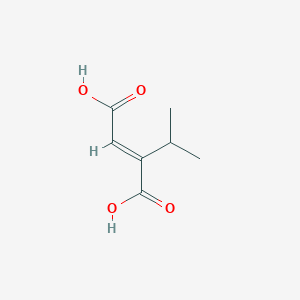
![2-[(4-Nitrophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B12316723.png)
![Methyl 5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate](/img/structure/B12316737.png)
![(1S)-1alpha-(beta-D-Glucopyranosyloxy)-1,4aalpha,5,6,7,7aalpha-hexahydro-7alpha-(hydroxymethyl)cyclopenta[c]pyran-4alpha-carboxylic acid methyl ester](/img/structure/B12316743.png)
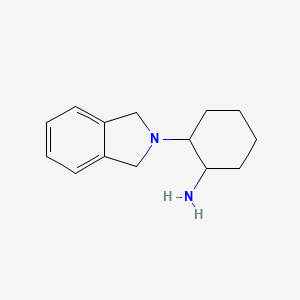

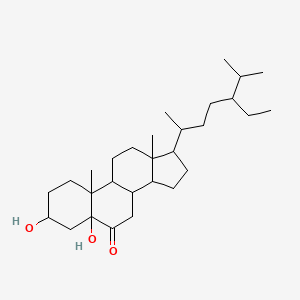
![2-{9-Hydroxy-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-1-yl}prop-2-enal](/img/structure/B12316774.png)
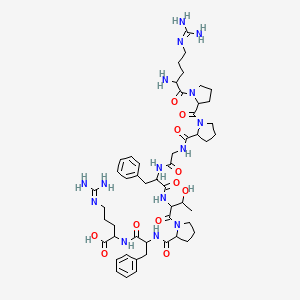
![1-Methoxy-6,6,9a-trimethyl-1,3,5,5a,7,8,9,9b-octahydrobenzo[e][2]benzofuran](/img/structure/B12316784.png)
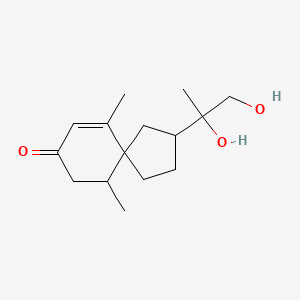
![4-amino-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12316798.png)
